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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Potent and Selective
NOP Receptor Antagonism

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the
Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-
like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of
this G protein-coupled receptor (GPCR), thereby inhibiting the physiological effects of its
endogenous ligand, N/OFQ. This antagonism has been demonstrated to produce
antidepressant- and anxiolytic-like effects in preclinical models and has been investigated for
the treatment of major depressive disorder (MDD) and alcohol dependence in clinical trials.[4]
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The high affinity and selectivity of LY2940094 for the NOP receptor are central to its
pharmacological profile. It exhibits a greater than 4000-fold separation in affinity for the NOP
receptor compared to the mu, kappa, or delta opioid receptors, minimizing off-target effects.[4]

NOP Receptor Signaling Cascade

The NOP receptor is predominantly coupled to the inhibitory Gai/o subunit of the heterotrimeric
G protein complex. The binding of the endogenous agonist N/OFQ to the NOP receptor
initiates a cascade of intracellular signaling events. LY2940094, as a competitive antagonist,
prevents the initiation of this cascade by occupying the ligand-binding site.
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The agonist-induced signaling pathway that LY2940094 blocks includes:

« Inhibition of Adenylyl Cyclase: Activation of the Gai/o subunit leads to the inhibition of
adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate
(CAMP) levels.

» Modulation of lon Channels: The signaling cascade also involves the modulation of ion
channel activity, including the inhibition of voltage-gated calcium channels and the activation
of G protein-coupled inwardly rectifying potassium (GIRK) channels.

o Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation
can also lead to the phosphorylation and activation of downstream kinases, including the
MAPK pathway, which is involved in regulating various cellular processes.

By blocking the NOP receptor, LY2940094 effectively prevents these downstream signaling
events, thereby mitigating the physiological responses mediated by N/OFQ.
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Figure 1: NOP Receptor Signaling Pathway and Antagonism by LY2940094.

Quantitative Pharmacological Data

The potency and selectivity of LY2940094 have been quantified through various in vitro assays.
A summary of the key pharmacological parameters is presented in the table below.
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Parameter Value Species/System Reference

Ki (Binding Affinity) 0.105 nM Human NOP Receptor  [1][2][3]

Kb (Antagonist
0.166 nM Human NOP Receptor  [1][2][3]

Potency)

o >4000-fold vs. Y, K, & »
Selectivity o Not Specified [4]
opioid receptors

Key Experimental Protocols

The characterization of LY2940094's mechanism of action has been supported by a range of in
vitro and in vivo experiments. Detailed methodologies for key assays are outlined below.

In Vitro Radioligand Binding Assay (for Ki
Determination)

This assay is performed to determine the binding affinity of LY2940094 for the NOP receptor.

Experimental Workflow:
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1. Membrane Preparation
(e.g., from CHO cells expressing human NOP receptor)

2. Incubation
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- Radioligand (e.g., [3H]-Nociceptin)
- Varying concentrations of LY2940094

3. Separation of Bound/Free Ligand
(Rapid filtration)

4., Quantification
(Scintillation counting)

:

5. Data Analysis
(IC50 determination and Cheng-Prusoff conversion to Ki)
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Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

 Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing
the human NOP receptor (e.g., Chinese Hamster Ovary (CHO) cells).

¢ Incubation: The cell membranes are incubated with a specific radioligand for the NOP
receptor (e.g., [3H]-Nociceptin) and varying concentrations of unlabeled LY2940094. The
incubation is carried out in a suitable buffer at a defined temperature and for a specific

duration to reach equilibrium.

e Separation: The reaction is terminated by rapid filtration through glass fiber filters, which
separates the membrane-bound radioligand from the free radioligand.
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» Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

» Data Analysis: The data are analyzed to determine the concentration of LY2940094 that
inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then
converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (for Kb Determination)

Functional assays are conducted to determine the antagonist potency of LY2940094 by
measuring its ability to inhibit the functional response induced by a NOP receptor agonist.

Methodology:

Cell Culture: CHO cells stably expressing the human NOP receptor are cultured under
standard conditions.

o Agonist Stimulation: The cells are pre-incubated with varying concentrations of LY2940094
before being stimulated with a known NOP receptor agonist (e.g., N/OFQ).

o Functional Readout: The functional response, such as the inhibition of forskolin-stimulated
CAMP accumulation, is measured.

o Data Analysis: The concentration-response curves for the agonist in the presence of different
concentrations of LY2940094 are plotted. The Schild regression analysis is then used to
determine the Kb value, which represents the equilibrium dissociation constant of the
antagonist.

In Vivo Mouse Forced-Swim Test (for Antidepressant-like
Activity)

The forced-swim test is a widely used behavioral assay to screen for antidepressant-like
activity in rodents.[4][5]

Methodology:
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e Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that
prevents the mouse from touching the bottom or escaping.

e Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The
duration of immobility (floating with only minor movements to keep the head above water)
during the last 4 minutes of the session is recorded.

o Drug Administration: LY2940094 tartrate is administered orally at various doses (e.g., 10, 30
mg/kg) typically 60 minutes before the test.[4]

o Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-
treated control group. A significant reduction in immobility time is indicative of an
antidepressant-like effect.

In Vivo Microdialysis in the Nucleus Accumbens (for
Dopamine Release)

This technique is used to measure the levels of extracellular neurotransmitters, such as
dopamine, in specific brain regions of freely moving animals. It has been used to demonstrate
that LY2940094 can block ethanol-stimulated dopamine release in the nucleus accumbens, a
key brain region involved in reward and addiction.[6][7]

Experimental Workflow:
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Figure 3: Workflow for In Vivo Microdialysis.

Methodology:

o Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted,
targeting the nucleus accumbens of the rat brain.

o Recovery: The animal is allowed to recover from surgery.

e Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is
inserted through the guide cannula. The probe is continuously perfused with artificial
cerebrospinal fluid at a low flow rate.

o Sample Collection: Dialysate samples are collected at regular intervals before and after the
administration of LY2940094 and a stimulant (e.g., ethanol).
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o Neurochemical Analysis: The concentration of dopamine in the dialysate samples is
quantified using high-performance liquid chromatography with electrochemical detection
(HPLC-ECD).

o Data Analysis: Changes in extracellular dopamine levels in response to the stimulant in the
presence and absence of LY2940094 are analyzed to determine the drug's effect on
dopamine release.

Conclusion

The mechanism of action of LY2940094 tartrate is centered on its potent and selective
antagonism of the NOP receptor. By blocking the binding of the endogenous ligand N/OFQ,
LY2940094 inhibits the downstream signaling cascade that is primarily mediated by the Gai/o
protein. This antagonism has been extensively characterized through a variety of in vitro and in
vivo studies, which have quantified its high binding affinity and antagonist potency, and
demonstrated its functional consequences on neuronal signaling and behavior. The data from
these studies provide a robust foundation for understanding the pharmacological effects of
LY2940094 and support its clinical investigation for neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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